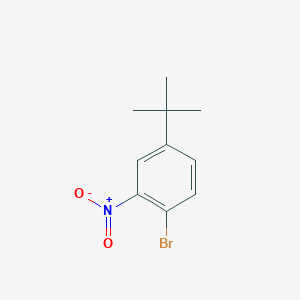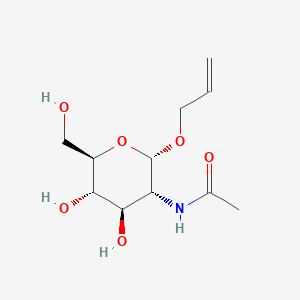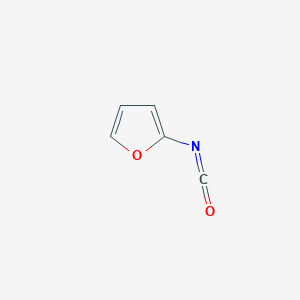
Allenylboronic acid pinacol ester
Overview
Description
Allenylboronic acid pinacol ester is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a dioxaborolane ring and an allene moiety. These structural elements contribute to its reactivity and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Allenylboronic acid pinacol ester, also known as 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane, primarily targets carboxylic acids . It is also used as a shutdown overcharge additive to increase the intrinsic safety of lithium-ion cells .
Mode of Action
The compound reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield . Homoallylic alcohols can also be formed by allylboration of aldehydes . In lithium-ion cells, it operates at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis . It also participates in intermolecular radical additions . Furthermore, it is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .
Result of Action
The result of the compound’s action is the formation of homoallylic alcohols . In lithium-ion cells, it leads to an immense increase in the charge transfer resistance after electrode shutdown, hinting to the formation of a lithium ion-insulating layer on the positive electrode surface .
Action Environment
The compound is sensitive to moisture and is incompatible with oxidizing agents . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . The recommended storage temperature is 2 - 8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allenylboronic acid pinacol ester typically involves the reaction of an appropriate boronic acid or boronate ester with an allene precursor. One common method involves the use of pinacolborane as the boron source and propargyl alcohol as the allene precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and proceeds via a hydroboration-oxidation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Allenylboronic acid pinacol ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the allene moiety into alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the allene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Alkenes or alkanes.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
Allenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron-containing compounds, including this one, as potential agents.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane: Similar structure but with a propene moiety instead of an allene.
4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane: Contains a propyne moiety instead of an allene.
4,4,5,5-Tetramethyl-2-(but-2-en-1-yl)-1,3,2-dioxaborolane: Features a butene moiety.
Uniqueness
Allenylboronic acid pinacol ester is unique due to the presence of the allene moiety, which imparts distinct reactivity compared to similar compounds with alkene or alkyne groups. This unique structure allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules.
Properties
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOMXUZZONOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470474 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865350-17-0 | |
| Record name | Allenylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)



![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)



